
Molybdenum--tungsten (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum–tungsten (1/1) is a compound consisting of equal parts molybdenum and tungsten. Both elements belong to the sixth group of the periodic table and are known for their high melting points and exceptional resistance to heat and wear. Molybdenum and tungsten are transition metals and are classified as refractory metals due to their ability to withstand extreme temperatures. This compound is of significant interest in various scientific and industrial fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of molybdenum–tungsten (1/1) can be achieved through various methods. One common approach involves the carbothermic pre-reduction of a mixture of molybdenum trioxide and tungsten trioxide with insufficient carbon black under an argon atmosphere. This process generates a pre-reduced tungsten-molybdenum composite powder containing a small amount of residual dioxide. The reaction product is then subjected to hydrogen reduction to remove the residual dioxide and produce pure tungsten-molybdenum composite powder .
Industrial Production Methods
In industrial settings, molybdenum–tungsten (1/1) can be produced through powder metallurgy techniques. This involves the pressing and sintering of molybdenum and tungsten powders at high temperatures. The optimal sintering conditions for molybdenum-tungsten alloys are typically around 2150°C for 8 hours for Mo-20W and 2200°C for 8 hours for Mo-50W . These conditions ensure high relative density and uniform microstructure.
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum–tungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Both molybdenum and tungsten form stable oxides, such as molybdenum trioxide (MoO₃) and tungsten trioxide (WO₃), which are commonly used in catalytic applications .
Common Reagents and Conditions
Oxidation reactions involving molybdenum–tungsten (1/1) typically use oxygen or air as the oxidizing agent. Reduction reactions often involve hydrogen or carbon monoxide as reducing agents. Substitution reactions can occur with halogens or other reactive species.
Major Products
The major products formed from these reactions include various oxides, suboxides, and mixed-valence compounds. For example, the reaction of molybdenum–tungsten (1/1) with oxygen can produce mixed molybdenum/tungsten trioxides (MoₙW₁₋ₙO₃), which have antimicrobial properties .
Applications De Recherche Scientifique
Molybdenum–tungsten (1/1) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of molybdenum–tungsten (1/1) primarily involves its redox properties. In biological systems, molybdenum and tungsten enzymes catalyze oxygen atom transfer reactions, cycling between different oxidation states during the catalytic cycle . These enzymes are involved in essential cellular functions such as energy generation and detoxification reactions . The metal ions in these enzymes are coordinated by a pyranopterin dithiolene cofactor, which facilitates electron transfer and stabilizes the active site .
Comparaison Avec Des Composés Similaires
Molybdenum–tungsten (1/1) is unique due to its combination of high melting points and exceptional resistance to heat and wear. Similar compounds include:
Molybdenum trioxide (MoO₃): Known for its catalytic properties and use in oxidation reactions.
Tungsten trioxide (WO₃): Used in electrochromic devices and as a catalyst.
Molybdenum carbide (Mo₂C): and Tungsten carbide (WC) : Both are used in cutting tools and wear-resistant applications.
While molybdenum and tungsten share similar properties due to their position in the periodic table, the combination of these elements in a 1:1 ratio provides unique advantages in terms of mechanical strength and thermal stability .
Propriétés
Numéro CAS |
870196-77-3 |
|---|---|
Formule moléculaire |
MoW |
Poids moléculaire |
279.79 g/mol |
Nom IUPAC |
molybdenum;tungsten |
InChI |
InChI=1S/Mo.W |
Clé InChI |
MGRWKWACZDFZJT-UHFFFAOYSA-N |
SMILES canonique |
[Mo].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

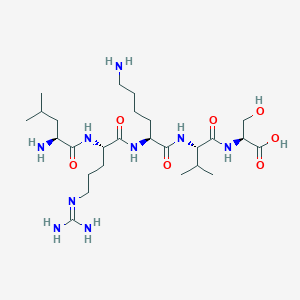
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)
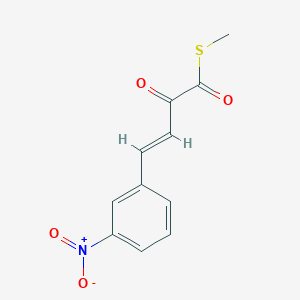
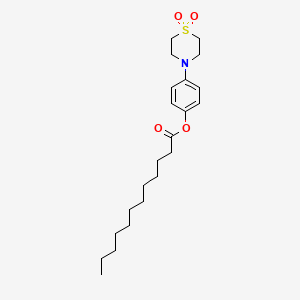
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
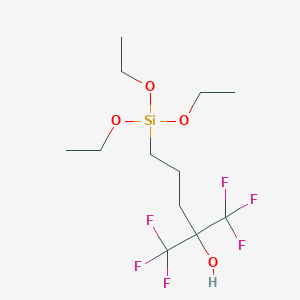
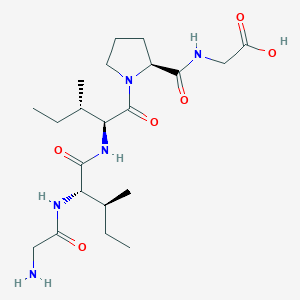

![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
